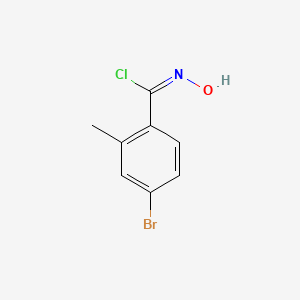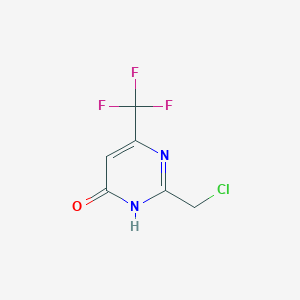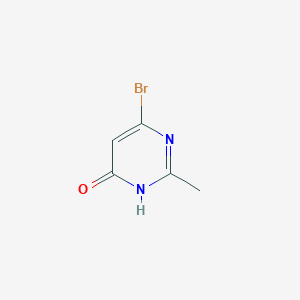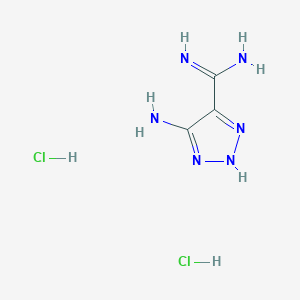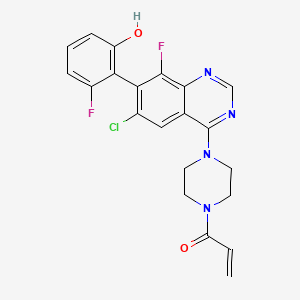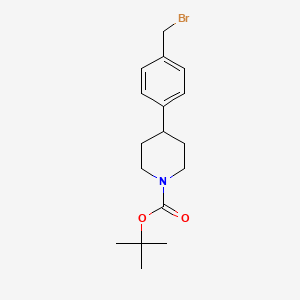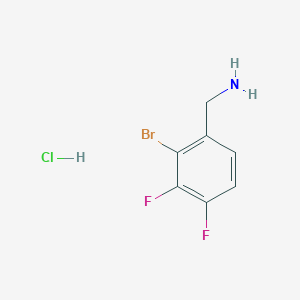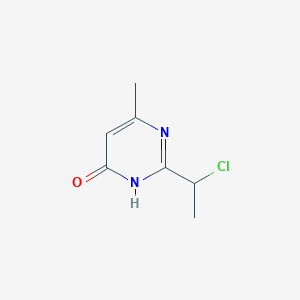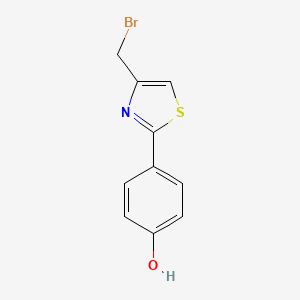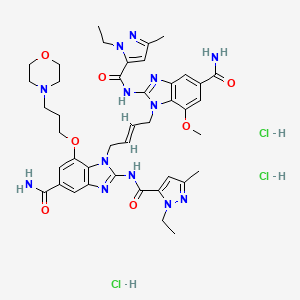
diABZI STING激动剂-1三盐酸盐
描述
diABZI STING Agonist-1(盐酸盐): 是一种小分子激动剂,作用于干扰素基因刺激剂 (STING) 途径。 它以能够诱导人外周血单核细胞分泌干扰素-β而闻名 。 该化合物在增强免疫反应方面表现出巨大潜力,特别是在癌症免疫治疗和抗病毒应用中 .
科学研究应用
作用机制
diABZI STING Agonist-1 通过激活 STING 途径发挥作用。 它与 STING 受体结合后,通过激活 TBK1-IRF3 途径诱导产生 I 型干扰素和促炎细胞因子 。 这种激活增强了免疫反应,导致 T 细胞细胞毒性增加和病毒复制抑制 .
生化分析
Biochemical Properties
DiABZI STING agonist-1 trihydrochloride functions as an agonist of the STING pathway, which is a critical component of the innate immune system. This compound interacts with the STING protein, leading to its activation. Upon activation, STING undergoes a conformational change that allows it to interact with downstream signaling molecules such as TANK-binding kinase 1 (TBK1) and interferon regulatory factor 3 (IRF3). These interactions result in the phosphorylation and activation of IRF3, which then translocates to the nucleus to induce the expression of interferon-beta and other cytokines .
Cellular Effects
DiABZI STING agonist-1 trihydrochloride has profound effects on various cell types and cellular processes. In human peripheral blood mononuclear cells, this compound induces the secretion of interferon-beta, interleukin-6, tumor necrosis factor, and keratinocyte chemoattractant/growth-regulated oncogene alpha . In cancer cells, diABZI STING agonist-1 trihydrochloride enhances the cytotoxicity of T cells by increasing antigen presentation and improving the affinity of T cell receptor-engineered T cells for tumor cells . Additionally, this compound has been shown to inhibit the replication of severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) in primary human bronchial airway epithelial cells .
Molecular Mechanism
The molecular mechanism of diABZI STING agonist-1 trihydrochloride involves its binding to the STING protein, which triggers a conformational change that activates the STING pathway. Unlike classical cyclic dinucleotide STING agonists, diABZI STING agonist-1 trihydrochloride maintains STING in an open conformation, allowing for sustained activation . This activation leads to the recruitment and activation of TBK1, which phosphorylates IRF3. Phosphorylated IRF3 then dimerizes and translocates to the nucleus, where it induces the expression of interferon-beta and other cytokines .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of diABZI STING agonist-1 trihydrochloride have been observed to change over time. The compound is stable under standard storage conditions and has a shelf life of at least four years . In vitro studies have shown that the activation of the STING pathway by diABZI STING agonist-1 trihydrochloride leads to a sustained production of interferon-beta and other cytokines over several hours . Long-term effects in in vivo studies include decreased tumor volume and increased survival in murine models of colorectal cancer .
Dosage Effects in Animal Models
The effects of diABZI STING agonist-1 trihydrochloride vary with different dosages in animal models. At a dose of 2.5 mg/kg, this compound increases serum levels of interferon-beta, interleukin-6, tumor necrosis factor, and keratinocyte chemoattractant/growth-regulated oncogene alpha in wild-type mice . Higher doses have been associated with increased efficacy in reducing tumor volume and improving survival in cancer models . Toxic or adverse effects at high doses have not been extensively reported, indicating a favorable safety profile in preclinical studies.
Metabolic Pathways
DiABZI STING agonist-1 trihydrochloride is involved in the STING signaling pathway, which is a key component of the innate immune response. Upon binding to STING, the compound induces the production of cyclic GMP-AMP (cGAMP), which acts as a secondary messenger to activate downstream signaling molecules . This activation leads to the production of type-I interferons and pro-inflammatory cytokines, which are essential for antiviral and antitumor immunity .
Transport and Distribution
DiABZI STING agonist-1 trihydrochloride is transported and distributed within cells and tissues through its interaction with the STING protein. The compound is water-soluble, which facilitates its distribution in aqueous environments within the body . Upon binding to STING, diABZI STING agonist-1 trihydrochloride induces the translocation of STING from the endoplasmic reticulum to the Golgi apparatus, where it interacts with downstream signaling molecules .
Subcellular Localization
The subcellular localization of diABZI STING agonist-1 trihydrochloride is primarily within the endoplasmic reticulum and Golgi apparatus. Upon activation, STING translocates from the endoplasmic reticulum to the Golgi apparatus, where it interacts with TBK1 and IRF3 to initiate downstream signaling . This localization is crucial for the proper functioning of the STING pathway and the subsequent production of type-I interferons and pro-inflammatory cytokines .
准备方法
合成路线和反应条件: diABZI STING Agonist-1 的合成涉及通过连接两个酰胺苯并咪唑分子来创造二聚体配体。 此过程增强了与 STING 受体的结合亲和力 。 该化合物通常以冻干粉的形式提供,可以溶解在无内毒素水中以制备储存液 .
工业生产方法: diABZI STING Agonist-1 的工业生产方法没有被广泛记录。
化学反应分析
反应类型: diABZI STING Agonist-1 主要在生物系统中经历激活反应。 它激活 STING 途径,导致产生 I 型干扰素和促炎细胞因子 .
常用试剂和条件: diABZI STING Agonist-1 的激活通常需要它在细胞成分存在的情况下与 STING 受体相互作用。 该化合物在纳摩尔浓度下有效,表明其具有很高的效力 .
主要生成物: diABZI STING Agonist-1 激活后产生的主要产物包括干扰素-β、白介素-6、肿瘤坏死因子和 KC/GRO-α .
相似化合物的比较
类似化合物
2’3’-环鸟苷单磷酸-腺苷单磷酸 (2’3’-cGAMP): 一种天然的 STING 激动剂,也激活 STING 途径,但需要封闭的“盖子”构象才能激活.
ADU-S100: 另一种 STING 激动剂,在癌症免疫治疗中显示出潜力.
独特之处: diABZI STING Agonist-1 独特之处在于它能够在保持开放构象的同时激活 STING 途径 。 这种特性可能有助于其在全身给药中比其他 STING 激动剂具有更高的效力并更有效 .
属性
IUPAC Name |
1-[(E)-4-[5-carbamoyl-2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]-7-(3-morpholin-4-ylpropoxy)benzimidazol-1-yl]but-2-enyl]-2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]-7-methoxybenzimidazole-5-carboxamide;trihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H51N13O7.3ClH/c1-6-54-31(19-25(3)49-54)39(58)47-41-45-29-21-27(37(43)56)23-33(60-5)35(29)52(41)12-8-9-13-53-36-30(46-42(53)48-40(59)32-20-26(4)50-55(32)7-2)22-28(38(44)57)24-34(36)62-16-10-11-51-14-17-61-18-15-51;;;/h8-9,19-24H,6-7,10-18H2,1-5H3,(H2,43,56)(H2,44,57)(H,45,47,58)(H,46,48,59);3*1H/b9-8+;;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKESNWHACHILIV-BILRHTGOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C)C(=O)NC2=NC3=C(N2CC=CCN4C5=C(C=C(C=C5OCCCN6CCOCC6)C(=O)N)N=C4NC(=O)C7=CC(=NN7CC)C)C(=CC(=C3)C(=O)N)OC.Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=CC(=N1)C)C(=O)NC2=NC3=C(N2C/C=C/CN4C5=C(C=C(C=C5OCCCN6CCOCC6)C(=O)N)N=C4NC(=O)C7=CC(=NN7CC)C)C(=CC(=C3)C(=O)N)OC.Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H54Cl3N13O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
959.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


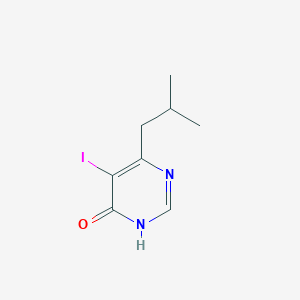
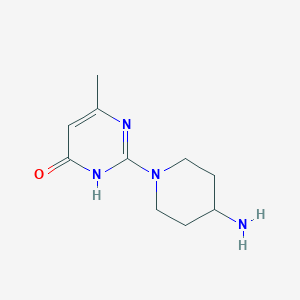
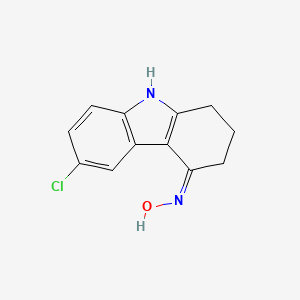
![3-methanesulfonyl-1-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1384597.png)
![5-[5-Amino-1-(4-chlorophenyl)-1h-pyrazol-4-yl]-2,4-dihydro-3h-1,2,4-triazol-3-one](/img/structure/B1384599.png)
